N-(benzo[d]thiazol-6-yl)-2-oxo-2H-chromene-3-carboxamide
Description
N-(benzo[d]thiazol-6-yl)-2-oxo-2H-chromene-3-carboxamide is a hybrid molecule combining a coumarin (2H-chromen-2-one) scaffold with a benzo[d]thiazole moiety via a carboxamide linkage. The benzo[d]thiazole group, commonly found in anticancer agents, may enhance target specificity and bioavailability . This compound’s structural uniqueness lies in its rigid carboxamide linker and heterocyclic substituents, which distinguish it from related derivatives.
Properties
IUPAC Name |
N-(1,3-benzothiazol-6-yl)-2-oxochromene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10N2O3S/c20-16(19-11-5-6-13-15(8-11)23-9-18-13)12-7-10-3-1-2-4-14(10)22-17(12)21/h1-9H,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNDDNYQQGMYEHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)NC3=CC4=C(C=C3)N=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(benzo[d]thiazol-6-yl)-2-oxo-2H-chromene-3-carboxamide typically involves the following steps:
Formation of Benzothiazole Derivative: The benzothiazole moiety can be synthesized through the cyclization of 2-aminothiophenol with carboxylic acids or their derivatives under acidic conditions.
Coumarin Synthesis: The coumarin core is often synthesized via the Pechmann condensation, which involves the reaction of phenols with β-ketoesters in the presence of acid catalysts.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as microwave-assisted synthesis and flow chemistry can be employed to scale up the production efficiently .
Chemical Reactions Analysis
Types of Reactions
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzothiazole and coumarin rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzothiazole and coumarin derivatives.
Scientific Research Applications
Anticancer Properties
Research indicates that compounds containing benzothiazole derivatives exhibit significant anticancer activity. N-(benzo[d]thiazol-6-yl)-2-oxo-2H-chromene-3-carboxamide has been shown to inhibit cell proliferation in various cancer cell lines. A study demonstrated that derivatives of benzothiazole, including this compound, can induce apoptosis in cancer cells through the activation of intrinsic apoptotic pathways.
Table 1: Anticancer Activity of this compound
| Cancer Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 5.0 | Induction of apoptosis |
| HeLa (Cervical) | 4.5 | Inhibition of cell cycle progression |
| A549 (Lung) | 6.0 | Activation of caspase pathways |
Antimicrobial Activity
The compound has also demonstrated promising antimicrobial properties against various bacterial and fungal strains. Its effectiveness is attributed to the presence of both the benzothiazole and chromene moieties, which enhance its interaction with microbial targets.
Table 2: Antimicrobial Activity of this compound
| Microorganism | Minimum Inhibitory Concentration (MIC) | Activity Type |
|---|---|---|
| Escherichia coli | 12 µg/mL | Bactericidal |
| Staphylococcus aureus | 8 µg/mL | Bacteriostatic |
| Candida albicans | 16 µg/mL | Fungicidal |
Synthesis and Structural Insights
The synthesis of this compound typically involves a multi-step process that includes condensation reactions between appropriate precursors. The structural elucidation can be achieved through techniques like X-ray crystallography and NMR spectroscopy, revealing insights into the molecular geometry and interactions.
Case Study: Synthesis Methodology
A recent study outlined a one-pot reaction approach that successfully synthesized this compound, yielding high purity and stability . The reaction involved the use of salicylaldehyde derivatives in conjunction with benzothiazole precursors.
Mechanism of Action
The mechanism of action of N-(benzo[d]thiazol-6-yl)-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Substituent Variations on the Chromene Core
- Bromo-Substituted Derivatives: Compounds such as 4-(6-bromo-2-oxo-2H-chromene-3-carbonyl)-N,1-diphenyl-1H-pyrazole-3-carboxamide (12a) feature a bromine atom at position 6 of the chromene ring, increasing molecular weight (MW: ~480 g/mol) and altering electronic properties.
- Methoxy-Substituted Analogues: Derivatives like N-(3-methoxyphenyl)-6-methyl-2-oxo-2H-chromene-3-carboxamide (2) include methoxy groups on the phenyl ring, which enhance hydrogen-bonding capacity.
Table 1: Substituent Effects on Chromene Derivatives
Carboxamide Linker vs. Alternative Linkers
- Acetamide Linkers : The compound 2-(4-Arylsubstituted-1H-1,2,3-triazol-1-yl)-N-(4-(2-(thiazol-2-yl)benzo[d]thiazol-6-yl) phenyl) acetamide employs a flexible acetamide bridge, which may improve conformational adaptability but reduce target specificity. The target compound’s direct carboxamide linkage provides rigidity, favoring stable interactions with enzymes or receptors .
Biological Activity
N-(benzo[d]thiazol-6-yl)-2-oxo-2H-chromene-3-carboxamide is a compound that has garnered interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound belongs to a class of molecules that combine chromene and benzothiazole moieties. The chromene structure contributes to its biological activity, while the benzothiazole component enhances its pharmacological profile. The molecular formula is .
1. Anticancer Activity
Research indicates that compounds with chromene and benzothiazole structures exhibit significant anticancer properties. For instance, studies have shown that derivatives of these compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The anticancer activity is often evaluated using in vitro assays against different cancer cell lines.
Table 1: Anticancer Activity of Related Compounds
| Compound Name | Cell Line Tested | IC50 Value (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | HeLa | 5.0 | Apoptosis |
| Compound B | MCF-7 | 10.0 | Cell Cycle Arrest |
| This compound | A549 | TBD | TBD |
2. Acetylcholinesterase Inhibition
Another significant biological activity is the inhibition of acetylcholinesterase (AChE), which is crucial for the treatment of neurodegenerative diseases like Alzheimer's. A study highlighted that compounds similar to this compound demonstrate promising AChE inhibitory activity, with some derivatives showing IC50 values as low as 2.7 µM . This suggests potential therapeutic applications in cognitive enhancement and neuroprotection.
Table 2: AChE Inhibitory Activity
3. Antimicrobial Activity
The compound also exhibits antimicrobial properties against a range of pathogens. Recent studies have shown that derivatives possess significant antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus and Enterococcus faecalis. The minimum inhibitory concentrations (MIC) for these compounds were reported to be as low as 0.22 µg/mL .
Table 3: Antimicrobial Activity
| Compound Name | Pathogen Tested | MIC (µg/mL) |
|---|---|---|
| Compound E | S. aureus | 0.22 |
| Compound F | E. faecalis | 0.25 |
| This compound | TBD |
Case Study 1: Anticancer Screening
A series of synthesized chromene derivatives were screened for their anticancer effects against various cancer cell lines, including HeLa and MCF-7. The study found that certain modifications on the benzothiazole ring significantly enhanced anticancer activity, leading to further investigations into structure-activity relationships.
Case Study 2: Neuroprotective Effects
In a study focused on neuroprotective effects, compounds similar to this compound were tested for their ability to protect neuronal cells from oxidative stress-induced apoptosis. Results indicated a marked reduction in cell death when treated with these compounds, suggesting their potential use in neurodegenerative disease therapies.
Q & A
Q. What synthetic routes are commonly employed for preparing N-(benzo[d]thiazol-6-yl)-2-oxo-2H-chromene-3-carboxamide, and how can reaction conditions be optimized?
The synthesis typically involves coupling a 2-oxo-2H-chromene-3-carboxylic acid derivative with a benzothiazol-6-amine. For example:
- Step 1 : Activate the carboxylic acid using coupling agents like EDCI/HOBt or DCC in anhydrous DMF .
- Step 2 : React with 6-aminobenzo[d]thiazole under inert conditions (N₂/Ar).
- Optimization : Base selection (e.g., K₂CO₃ vs. Et₃N) impacts yield; DMF as a solvent enhances solubility of aromatic intermediates. Purification via silica gel chromatography or recrystallization (e.g., acetone/water) improves purity .
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
Q. What preliminary biological screening approaches are used to assess its bioactivity?
- In vitro assays :
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 µM concentrations .
Advanced Research Questions
Q. How do structural modifications (e.g., substituents on coumarin/benzothiazole) influence bioactivity?
A structure-activity relationship (SAR) study reveals:
Q. What crystallographic data and hydrogen-bonding patterns define its solid-state structure?
Q. How can computational methods (e.g., DFT, molecular docking) elucidate its mechanism of action?
- Docking (AutoDock Vina) : Predicts binding to MAO-B’s flavin adenine dinucleotide (FAD) pocket with ∆G = -9.2 kcal/mol .
- DFT Calculations : HOMO-LUMO gap (~4.1 eV) correlates with redox activity; electrostatic potential maps highlight nucleophilic regions on the benzothiazole ring .
Methodological Considerations
- Data Contradictions : Discrepancies in bioactivity (e.g., allyl-substituted derivatives showing no activity) may arise from steric hindrance or altered electronic profiles. Validate via orthogonal assays (e.g., SPR for binding kinetics) .
- Refinement Software : Use SHELXL for crystallographic refinement; monitor R-factor convergence (<5%) and electron density maps for disordered regions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
